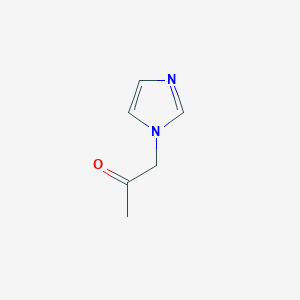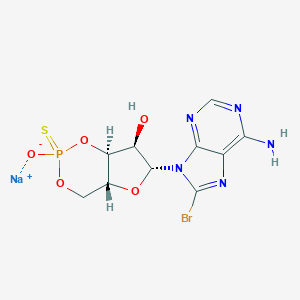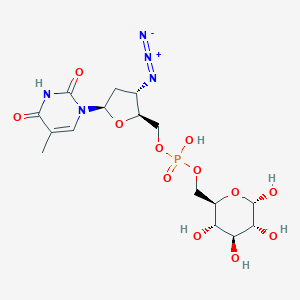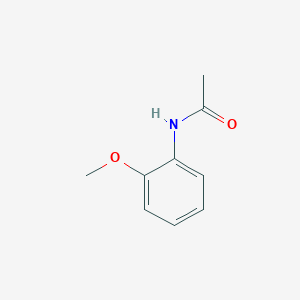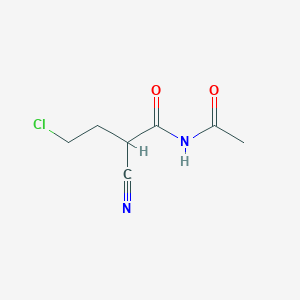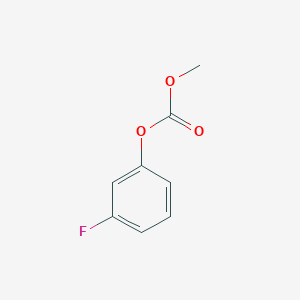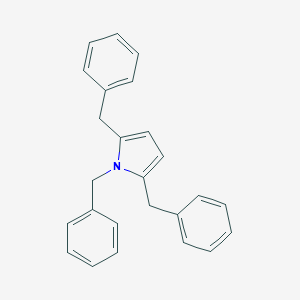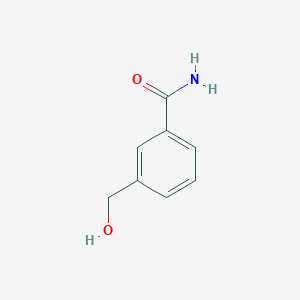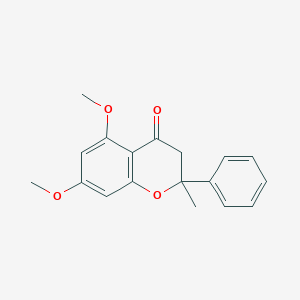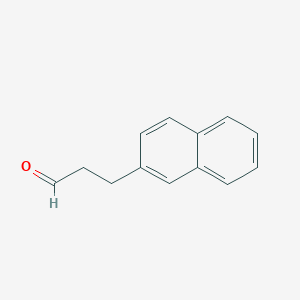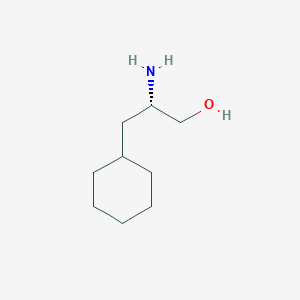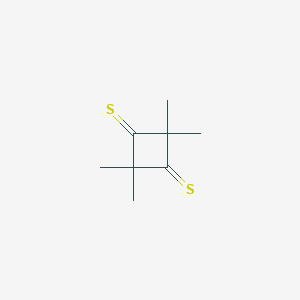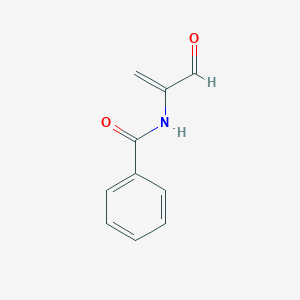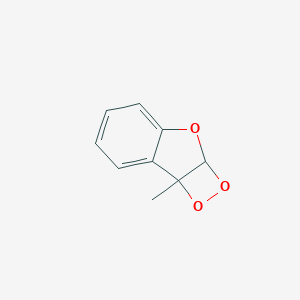
2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran, also known as DMDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMDB is a benzofuran derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran can inhibit the growth of cancer cells, reduce the production of inflammatory mediators, and reduce the activity of certain enzymes and proteins. In vivo studies have shown that 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran can reduce inflammation, reduce pain, and reduce the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran also has a relatively low toxicity, which makes it suitable for use in various experiments. However, one limitation is that 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran is not very soluble in water, which can make it difficult to use in certain experiments. 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran. One direction is to further investigate its potential applications in medicinal chemistry, material science, and environmental science. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on various enzymes and proteins. Additionally, future studies could investigate the potential use of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran in combination with other compounds, in order to enhance its effects.
Synthesemethoden
2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized through various methods, including the reaction of 2-hydroxymethylbenzofuran with acetic anhydride and sulfuric acid, and the reaction of 2-hydroxymethylbenzofuran with acetic anhydride and p-toluenesulfonic acid. The yield of 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran through these methods has been reported to be between 60-80%.
Wissenschaftliche Forschungsanwendungen
2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In material science, 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential use as a precursor for the synthesis of various polymers and materials. In environmental science, 2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential use as a biodegradable and renewable solvent.
Eigenschaften
CAS-Nummer |
128753-83-3 |
|---|---|
Produktname |
2a,7b-Dihydro-7b-methyl-1,2-dioxeto(3,4-b)benzofuran |
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C9H8O3/c1-9-6-4-2-3-5-7(6)10-8(9)11-12-9/h2-5,8H,1H3 |
InChI-Schlüssel |
UXPPWWDDJJMMKE-UHFFFAOYSA-N |
SMILES |
CC12C(OC3=CC=CC=C31)OO2 |
Kanonische SMILES |
CC12C(OC3=CC=CC=C31)OO2 |
Synonyme |
2A,7B-DIHYDRO-7B-METHYL-1,2-DIOXETO(3,4-B)BENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



